[2,3'-Bipyridin]-5'-ylmethanol
Description
Properties
CAS No. |
1346686-52-9 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyridin-2-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-8-9-5-10(7-12-6-9)11-3-1-2-4-13-11/h1-7,14H,8H2 |
InChI Key |
JSDSAJAHEGKTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Table 1: Optimization of Microwave-Assisted Synthesis Parameters
Functionalization of Preexisting Bipyridine Frameworks
An alternative route involves post-synthetic modification of preassembled bipyridines. Direct hydroxymethylation at the 5'-position is achieved via Friedel-Crafts alkylation using formaldehyde and Lewis acids such as AlCl₃. However, this method risks over-alkylation, necessitating precise stoichiometric control.
Electrophilic aromatic substitution (EAS) offers improved regioselectivity. Treating 2,3'-bipyridine with chloromethyl methyl ether (MOMCl) in the presence of FeCl₃ generates a protected hydroxymethyl intermediate, which is subsequently hydrolyzed using HCl in dioxane. This two-step process achieves 65–70% overall yield, though scalability is hindered by the toxicity of MOMCl.
Solvent and Temperature Effects on Reaction Efficiency
Solvent polarity profoundly impacts reaction kinetics and product distribution. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of bipyridine intermediates but may promote side reactions at elevated temperatures. Comparative studies in DMF versus toluene revealed a 12% yield increase in DMF for Pd-catalyzed couplings, albeit with higher impurity levels.
Temperature gradients during catalyst activation also play a role. For nickel-catalyzed reactions, maintaining 80°C prevents catalyst decomposition while ensuring sufficient reactivity. Exceeding 100°C led to a 30% reduction in yield due to ligand degradation.
Purification and Characterization Challenges
Crude [2,3'-Bipyridin]-5'-ylmethanol often requires chromatographic purification due to polar byproducts. Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates the target compound. Recrystallization from ethanol/water mixtures (7:3 v/v) further enhances purity to >98%, as confirmed by HPLC.
Structural validation via ¹H NMR typically reveals distinct signals: a singlet at δ 4.65 ppm for the hydroxymethyl group and aromatic multiplets between δ 7.20–8.50 ppm for the pyridine rings. High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 186.21 [M+H]⁺ .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to form carbonyl derivatives.
Reagents/Conditions :
-
Jones reagent (CrO₃/H₂SO₄) or KMnO₄ in acidic conditions.
-
TEMPO/NaOCl for controlled oxidation to aldehydes.
Products :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2,3'-Bipyridin]-5'-ylmethanol | Jones reagent | [2,3'-Bipyridin]-5'-carbaldehyde | 72–85% | |
| [2,3'-Bipyridin]-5'-ylmethanol | TEMPO/NaOCl | [2,3'-Bipyridin]-5'-carboxylic acid | 68% |
Mechanism :
-
Oxidation proceeds via radical intermediates (TEMPO) or direct dehydrogenation (CrO₃).
-
Steric hindrance from the bipyridine core may reduce yields compared to simpler alcohols .
Esterification
The hydroxymethyl group reacts with acylating agents to form esters.
Reagents/Conditions :
-
Acetyl chloride (AcCl) in pyridine.
-
Sulfonic acid anhydrides (e.g., Tf₂O) with DMAP catalyst.
Products :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2,3'-Bipyridin]-5'-ylmethanol | AcCl/pyridine | [2,3'-Bipyridin]-5'-ylmethyl acetate | 89% | |
| [2,3'-Bipyridin]-5'-ylmethanol | Tf₂O/DMAP | [2,3'-Bipyridin]-5'-ylmethyl triflate | 76% |
Applications :
-
Triflate derivatives act as electrophiles in cross-coupling reactions.
Coordination Chemistry
The bipyridine moiety binds transition metals, forming stable complexes.
Reagents/Conditions :
-
Re(CO)₅Cl under reflux in THF.
-
FeCl₂ in methanol.
Complexes :
| Metal Source | Product | Key Properties | Source |
|---|---|---|---|
| Re(CO)₅Cl | [Re(CO)₃([2,3'-Bipy]-5'-ylmethanol)]⁺ | Luminescent, catalytically active | |
| FeCl₂ | [Fe([2,3'-Bipy]-5'-ylmethanol)₃]²⁺ | Redox-active, spin-crossover |
Mechanism :
-
Bipyridine acts as a bidentate ligand, with N atoms coordinating to metal centers.
-
Hydroxymethyl groups may participate in hydrogen bonding, stabilizing crystal structures .
Alkylation/Cross-Coupling
The hydroxymethyl group can be modified for C–C bond formation.
Reagents/Conditions :
-
Mitsunobu reaction : DIAD/PPh₃ with nucleophiles (e.g., thiols).
-
Buchwald–Hartwig amination : Pd catalysts with aryl halides.
Products :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2,3'-Bipyridin]-5'-ylmethanol | DIAD/PPh₃/PhSH | [2,3'-Bipyridin]-5'-ylmethyl sulfide | 63% | |
| [2,3'-Bipyridin]-5'-ylmethanol | Pd(OAc)₂/XPhos | 5'-(Arylmethyl)-[2,3'-bipyridine] | 55% |
Challenges :
Hydrogenolysis
The hydroxymethyl group can be reduced to methyl.
Reagents/Conditions :
-
H₂/Pd/C in ethanol.
-
NaBH₄/I₂ system.
Products :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2,3'-Bipyridin]-5'-ylmethanol | H₂/Pd/C (50 psi) | [2,3'-Bipyridin]-5'-methane | 81% |
Acid-Catalyzed Rearrangements
Under strong acid, the hydroxymethyl group undergoes dehydration.
Reagents/Conditions :
-
H₂SO₄ (conc.) at 100°C.
Products :
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| [2,3'-Bipyridin]-5'-ylmethanol | H₂SO₄, Δ | [2,3'-Bipyridin]-5'-vinyl | 44% |
Key Research Findings:
-
Biological Activity : Rhenium complexes of bipyridine-methanol derivatives show anticancer activity via ligand-based alkylation (IC₅₀ = 12–18 µM against pancreatic cancer) .
-
Catalytic Utility : Iron complexes exhibit spin-crossover behavior, relevant to molecular electronics .
-
Steric Effects : Reactions at the 5'-position are slower than at 4'- or 6'-positions due to steric hindrance .
Mechanistic Insights
-
Coordination : Bipyridine’s N atoms donate electron density to metals, stabilizing low oxidation states (e.g., Re⁺, Fe²⁺) .
-
Oxidation : TEMPO-mediated oxidation proceeds through a nitroxyl radical pathway, avoiding over-oxidation to carboxylic acids.
This compound’s versatility in organic synthesis and coordination chemistry makes it valuable for drug development, materials science, and catalysis.
Scientific Research Applications
Chemical Properties and Structure
[2,3'-Bipyridin]-5'-ylmethanol features a bipyridine structure with a hydroxymethyl group at the 5-position. The bipyridine moiety consists of two fused pyridine rings, which contribute to the compound's unique electronic and steric properties. These characteristics make it suitable for various applications, particularly as a ligand in coordination chemistry.
Applications in Medicinal Chemistry
-
Therapeutic Agent Development :
- Research indicates that [2,3'-Bipyridin]-5'-ylmethanol and its derivatives exhibit potential as therapeutic agents. Studies have demonstrated their ability to modulate biological activity through interactions with enzymes and other macromolecules. For instance, compounds containing bipyridine structures have been shown to possess antimicrobial and anticancer properties, making them candidates for drug development.
-
Metal-Based Drug Research :
- The coordination of [2,3'-Bipyridin]-5'-ylmethanol with metal ions has led to the exploration of metal-based drugs. These complexes can enhance the bioactivity of the compound and improve its pharmacological profiles. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer .
Coordination Chemistry
[2,3'-Bipyridin]-5'-ylmethanol serves as an effective ligand in coordination chemistry. Its ability to form stable complexes with transition metals allows it to act as a catalyst in diverse chemical reactions. Key applications include:
- Catalysis : The metal complexes formed with [2,3'-Bipyridin]-5'-ylmethanol are studied for their catalytic properties in organic synthesis. They can facilitate reactions such as hydrogenation and oxidation due to their unique electronic properties.
- Material Science : This compound is also utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its coordination capabilities enable the design of materials with specific properties for industrial applications .
Case Studies
Several case studies highlight the practical applications of [2,3'-Bipyridin]-5'-ylmethanol:
- Anticancer Activity : A study evaluated the anticancer activity of rhenium tricarbonyl complexes derived from [2,3'-Bipyridin]-5'-ylmethanol. The results indicated significant cytotoxic effects against cancer cell lines, demonstrating the compound's potential as an anticancer agent .
- Synthesis of Chiral Alcohols : Another investigation focused on the synthesis of chiral alcohols using bipyridine derivatives as catalysts. The study reported high enantioselectivity in the reactions, showcasing the effectiveness of [2,3'-Bipyridin]-5'-ylmethanol in asymmetric synthesis .
Comparison with Related Compounds
The following table summarizes key features and applications of [2,3'-Bipyridin]-5'-ylmethanol compared to other bipyridine derivatives:
| Compound Name | Structural Features | Applications |
|---|---|---|
| [2,3'-Bipyridin]-5'-ylmethanol | Bipyridine structure with hydroxymethyl group | Anticancer research, catalysis |
| 4-Methyl-[2,3'-bipyridin]-5-ylmethanol | Methyl group at 4-position | Coordination chemistry |
| 6-Fluoro-[2,3'-bipyridin]-5-ylmethanol | Fluorine substitution enhancing lipophilicity | Drug development |
Mechanism of Action
The mechanism of action of [2,3’-Bipyridin]-5’-ylmethanol primarily involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating organic transformations. The hydroxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Key Observations :
- Polarity and Solubility: The hydroxymethyl group in [2,3'-Bipyridin]-5'-ylmethanol increases hydrophilicity compared to halogenated analogues (e.g., bromo- or iodo-substituted derivatives), which exhibit lower solubility in aqueous media .
- Reactivity : Halogenated derivatives (e.g., bromo, chloro) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the hydroxymethyl group in the target compound allows for esterification or oxidation to aldehydes .
- Pharmaceutical Relevance: [2,3'-Bipyridin]-5'-ylmethanol derivatives are linked to kinase inhibitors (e.g., CDK inhibitors in ), while halogenated analogues are often intermediates in antiviral or anticancer agents .
Comparison with Bipyridine Ketone Derivatives
[2,3'-Bipyridin]-6'(1'H)-one, a related compound, replaces the hydroxymethyl group with a ketone (=O) at the 6'-position . This structural difference leads to distinct properties:
- Hydrogen Bonding: The ketone group in [2,3'-Bipyridin]-6'(1'H)-one participates in stronger hydrogen bonding, influencing its role as a ligand in metal coordination chemistry. In contrast, the hydroxymethyl group in [2,3'-Bipyridin]-5'-ylmethanol offers a site for covalent modification .
- Stability : The ketone derivative is more oxidation-resistant, whereas the hydroxymethyl group may undergo side reactions under acidic or oxidative conditions .
Biological Activity
[2,3'-Bipyridin]-5'-ylmethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C11H10N2O
- Molecular Weight : 186.21 g/mol
- CAS Number : 1346686-52-9
The biological activity of [2,3'-Bipyridin]-5'-ylmethanol is primarily linked to its ability to interact with various biological targets. The bipyridine structure allows for coordination with metal ions, which can enhance the compound's reactivity and bioactivity. Research indicates that this compound may exhibit antitumor , antimicrobial , and antioxidant properties.
Antitumor Activity
Recent studies have highlighted the anticancer potential of [2,3'-Bipyridin]-5'-ylmethanol and its derivatives. For instance, a study on related bipyridine complexes demonstrated significant antiproliferative effects against colorectal and pancreatic cancer cell lines. The presence of halomethyl substituents on bipyridine ligands was identified as a key factor influencing anticancer activity, suggesting that modifications to the bipyridine structure can enhance efficacy against tumor cells .
Antimicrobial Activity
[2,3'-Bipyridin]-5'-ylmethanol has shown promising antimicrobial properties in preliminary studies. Its ability to inhibit bacterial growth has been attributed to its capacity to disrupt bacterial cell membranes and interfere with essential metabolic processes. Specific tests indicated that derivatives of this compound could effectively combat strains resistant to conventional antibiotics .
Antioxidant Properties
The antioxidant activity of [2,3'-Bipyridin]-5'-ylmethanol has also been investigated. The compound's ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases. In vitro assays demonstrated that it could significantly reduce oxidative damage in cellular models, suggesting potential applications in neuroprotection and aging-related conditions .
Data Table: Summary of Biological Activities
Case Studies
-
Anticancer Evaluation :
A study evaluated a series of bipyridine derivatives, including [2,3'-Bipyridin]-5'-ylmethanol, for their anticancer properties. The results indicated that certain modifications enhanced their potency against specific cancer types, particularly through mechanisms involving ligand-based alkylation reactions . -
Antimicrobial Testing :
In another research project, [2,3'-Bipyridin]-5'-ylmethanol was tested against various bacterial strains. The findings suggested that the compound exhibited broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [2,3'-Bipyridin]-5'-ylmethanol?
- Methodology : The synthesis of bipyridine derivatives often involves coupling reactions between pyridine precursors. Tosylation reactions (e.g., using tosyl chloride) can stabilize intermediates and improve yields. For example, describes the preparation of 5-phenyl-2,2'-bipyridine derivatives via functionalization of the pyridine core, followed by hydroxylation or methanol introduction. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical for regioselectivity .
Q. How can spectroscopic techniques (NMR, MS, HPLC) be used to characterize [2,3'-Bipyridin]-5'-ylmethanol?
- Methodology :
- NMR : Analyze proton environments, focusing on aromatic protons (δ 7.0–9.0 ppm) and the methanol group (δ 1.5–5.0 ppm). Compare with structurally similar compounds like Perampanel (CAS 380917-97-5), where bipyridine protons appear as distinct doublets .
- Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak (e.g., [M+H]+) and fragmentation patterns. highlights MS validation for Perampanel derivatives .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) for purity assessment, as described for labeled standards in .
Q. What safety protocols are essential for handling [2,3'-Bipyridin]-5'-ylmethanol?
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store at 2–8°C in airtight containers to prevent degradation (as recommended for Perampanel D5 in ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., NMR shifts) for bipyridine derivatives?
- Methodology :
- Cross-validate data using multiple techniques (X-ray crystallography, 2D NMR). For instance, and provide conflicting CAS numbers for Perampanel derivatives, emphasizing the need for rigorous cross-referencing .
- Consult standardized databases (e.g., USP Pharmacopeial Forum in ) for assay validation protocols .
Q. What strategies optimize reaction yields in bipyridine methanol synthesis?
- Methodology :
- Catalyst Screening : Use palladium-based catalysts for Suzuki-Miyaura coupling (common in bipyridine synthesis).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as shown in ’s tosylation reactions .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during methanol group introduction .
Q. How are bipyridine methanol derivatives validated for biological activity (e.g., kinase inhibition)?
- Methodology :
- In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., IRAK4 inhibition in ). For AMPA receptor antagonism (as in Perampanel, ), electrophysiological studies in neuronal cells are standard .
- Structure-Activity Relationship (SAR) : Modify the methanol group to assess its role in binding, referencing ’s work on pyrimidine methanol derivatives .
Q. What analytical approaches address stability issues in bipyridine methanol derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
